molecular formula C9H18ClNO2 B3047064 (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride CAS No. 1346773-57-6

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B3047064
CAS No.: 1346773-57-6
M. Wt: 207.70
InChI Key: XMQSOBPCWYVZSW-KZYPOYLOSA-N
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Description

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms within the molecule. This compound is often used in various scientific research applications due to its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-ethyl 2-aminocyclohexanecarboxylate hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    Cyclohexanecarboxylate derivatives: Other derivatives with similar structures but different functional groups.

Uniqueness

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661764
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346773-57-6
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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